molecular formula C34H71O8P B14502758 Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate CAS No. 65087-01-6

Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate

Cat. No.: B14502758
CAS No.: 65087-01-6
M. Wt: 638.9 g/mol
InChI Key: FGSBZAZJWFNVCX-UHFFFAOYSA-N
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Description

Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate is a chemical compound with the molecular formula C19H39O7P It is known for its surfactant properties and is used in various industrial and scientific applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate typically involves the reaction of tridecyl alcohol with ethylene oxide to form 2-[2-(tridecyloxy)ethoxy]ethanol. This intermediate is then reacted with phosphorus pentoxide (P2O5) to produce the final product, this compound. The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to optimize the reaction and minimize by-products. The final product is then purified through distillation or other separation techniques to achieve the desired concentration and quality.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphates and other oxidation products.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or other reduced forms.

    Substitution: The hydrogen phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphates, phosphites, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.

    Biology: Employed in cell culture and molecular biology as a detergent to solubilize proteins and lipids.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the production of detergents, cleaning agents, and personal care products.

Mechanism of Action

The mechanism of action of ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic compounds. The molecular targets include lipid bilayers and hydrophobic regions of proteins, where it can disrupt interactions and enhance solubility. The pathways involved include micelle formation and interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen sulfate
  • Ethanol, 2-(2-ethoxyethoxy)-
  • Ethanol, 2-[2-(dodecyloxy)ethoxy]-, hydrogen phosphate

Uniqueness

Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate is unique due to its specific alkyl chain length and phosphate group, which confer distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it suitable for a wide range of applications in both aqueous and non-aqueous systems.

Properties

CAS No.

65087-01-6

Molecular Formula

C34H71O8P

Molecular Weight

638.9 g/mol

IUPAC Name

bis[2-(2-tridecoxyethoxy)ethyl] hydrogen phosphate

InChI

InChI=1S/C34H71O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-37-27-29-39-31-33-41-43(35,36)42-34-32-40-30-28-38-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,35,36)

InChI Key

FGSBZAZJWFNVCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCCOCCOP(=O)(O)OCCOCCOCCCCCCCCCCCCC

Origin of Product

United States

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